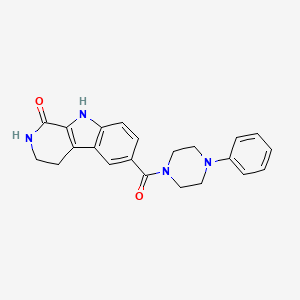
Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a pyridoindole moiety. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids.
Formation of the Pyridoindole Moiety: The pyridoindole moiety can be synthesized through the condensation of indole derivatives with pyridine derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpiperazine: A simpler derivative with similar biological activities.
Pyrazolo[3,4-b]pyridines: Compounds with a similar pyridine-indole structure but different substitution patterns.
Uniqueness
Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- is unique due to its specific combination of a piperazine ring, phenyl group, and pyridoindole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
184691-69-8 |
|---|---|
Fórmula molecular |
C22H22N4O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
6-(4-phenylpiperazine-1-carbonyl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C22H22N4O2/c27-21-20-17(8-9-23-21)18-14-15(6-7-19(18)24-20)22(28)26-12-10-25(11-13-26)16-4-2-1-3-5-16/h1-7,14,24H,8-13H2,(H,23,27) |
Clave InChI |
NTMVKRHXGGHNTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


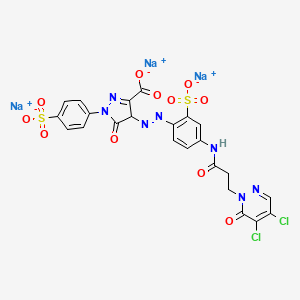

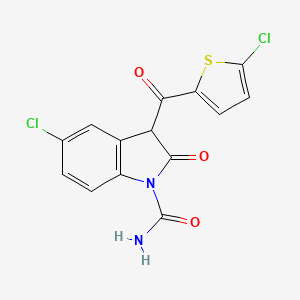
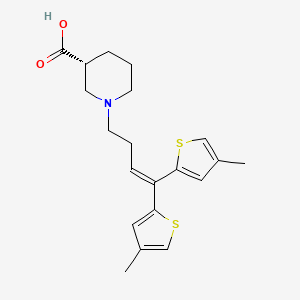
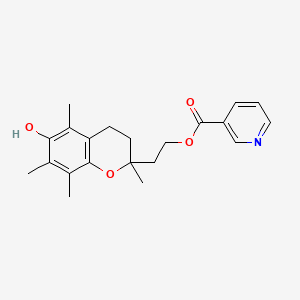
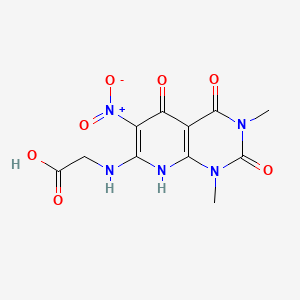
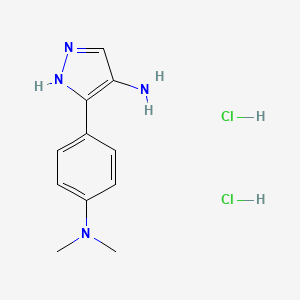

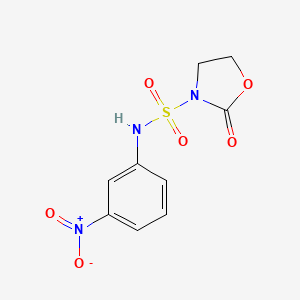

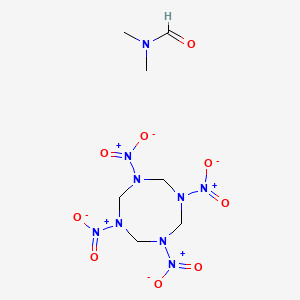
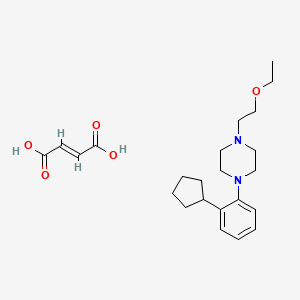

![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
